molecular formula C9H9BrO2 B1600749 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone CAS No. 56609-15-5

1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone

Cat. No. B1600749
CAS RN: 56609-15-5
M. Wt: 229.07 g/mol
InChI Key: ARARNHPPXNXRPT-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder with the molecular formula C9H9BrO2 and a molecular weight of 227.07 g/mol. This compound is also known as 3-Bromo-2-hydroxy-5-methylphenyl ethanone or 3-Bromo-2'-hydroxy-5'-methylacetophenone.

Scientific Research Applications

Molecular Docking and ADMET Studies

Ethanone 1-(2-hydroxy-5-methyl phenyl), a related compound to 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone, has been studied for its antimicrobial properties. Molecular docking techniques have been utilized to assess the compound's binding efficacy with proteins in Staphylococcus aureus. Additionally, ADMET studies revealed its compliance with Lipinski’s rule of five, suggesting good drug-likeness properties. The molecule displayed significant binding affinities with specific proteins like Dehydrosqualene synthase and Dihydrofolate reductase, which indicates potential for pharmaceutical applications (Medicharla et al., 2022).

Chemical Synthesis and Optimization

A study on the synthesis of a structurally similar compound, (2-Hydroxy-4-(3-methyl-2-butenyloxy)phenyl)ethanone, revealed the optimization of reaction conditions leading to significant yields. This research contributes to the broader understanding of chemical synthesis processes relevant to compounds like 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone, highlighting the importance of optimizing reaction conditions for efficient production (Zhou, 2010).

Biological Activities of Related Compounds

Research on benzyl phenyl ketone derivatives, structurally akin to 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone, has demonstrated significant biological activities, including antibacterial and anti-inflammatory effects. These studies indicate that compounds with similar structures may have potential as therapeutic agents in treating various health conditions (Vásquez-Martínez et al., 2019).

Novel Compound Isolation and Characterization

The isolation of novel compounds from natural sources, such as the new compound 1-(3-Hydroxy-4-methoxy-5-methylphenyl)ethanone from Lamprothamnus zanguebaricus, showcases the potential for discovering new molecules with unique properties. Such research expands the chemical diversity and potential applications of compounds related to 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone (Khan et al., 2003).

properties

IUPAC Name

1-(3-bromo-2-hydroxy-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-3-7(6(2)11)9(12)8(10)4-5/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARARNHPPXNXRPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456655
Record name 2'-Hydroxy-3'-bromo-5'methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone

CAS RN

56609-15-5
Record name 2'-Hydroxy-3'-bromo-5'methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromo-2-hydroxy-5-methylphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 21.5 g (0.143 mol) of 28 in 40 mL of dry dichloromethane, 0.3 g of iron turnings was added. A solution of 10.7 mL (34.2 g, 0.215 mol) of bromine in 100 mL of dichloromethane was added dropwise with vigorous stirring for 20 min. This mixture was refluxed for 30 min, and then 300 mL of water was added. The organic layer was separated, and the aqueous layer was extracted with 2×100 mL of dichloromethane. The combined organic extracts were washed with saturated aqueous Na2SO3, dried over K2CO3, and then evaporated to dryness. Drying the residue in vacuum gave 15.7 g (48%) of 29 (bp 105-115° C./1 mm).
Name
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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